Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate
Overview
Description
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol . It is characterized by the presence of a chloro group, a hydroxy group, and a carboxylate ester group attached to an isoquinoline ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 3-isoquinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield the methyl ester . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as described above. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its bioactive properties.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate
- Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
Uniqueness
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate is unique due to the combination of its chloro, hydroxy, and ester functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)8-9(14)6-4-2-3-5-7(6)10(12)13-8/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXQWPJRSUMFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595675 | |
Record name | Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223388-20-3 | |
Record name | Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-hydroxyisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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